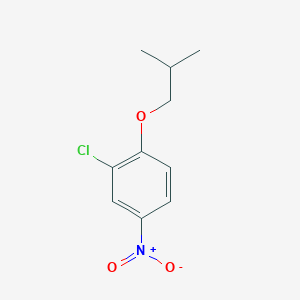
4-Isobutyl-3-isopropylthiophene-2-carboxylic acid
概要
説明
4-Isobutyl-3-isopropylthiophene-2-carboxylic acid is an organic compound belonging to the thiophene family. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound is characterized by the presence of isobutyl and isopropyl groups attached to the thiophene ring, along with a carboxylic acid functional group.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Isobutyl-3-isopropylthiophene-2-carboxylic acid can be achieved through various synthetic routes. One common method involves the alkylation of thiophene derivatives followed by carboxylation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts such as palladium or nickel may be employed to facilitate the alkylation and carboxylation reactions. The use of automated reactors and precise control of reaction parameters can enhance the efficiency of the production process .
化学反応の分析
Types of Reactions
4-Isobutyl-3-isopropylthiophene-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: Electrophilic substitution reactions can introduce additional functional groups onto the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like bromine or chlorine can be used for halogenation reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and aldehydes.
Substitution: Halogenated thiophene derivatives.
科学的研究の応用
4-Isobutyl-3-isopropylthiophene-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex thiophene derivatives.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of organic semiconductors and materials for electronic devices.
作用機序
The mechanism of action of 4-Isobutyl-3-isopropylthiophene-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
類似化合物との比較
Similar Compounds
Suprofen: A nonsteroidal anti-inflammatory drug with a 2-substituted thiophene framework.
Articaine: A dental anesthetic with a 2,3,4-trisubstituent thiophene structure.
Uniqueness
4-Isobutyl-3-isopropylthiophene-2-carboxylic acid is unique due to its specific substitution pattern on the thiophene ring, which imparts distinct chemical and biological properties. Its combination of isobutyl and isopropyl groups, along with the carboxylic acid functionality, makes it a versatile compound for various applications in research and industry .
特性
分子式 |
C12H18O2S |
|---|---|
分子量 |
226.34 g/mol |
IUPAC名 |
4-(2-methylpropyl)-3-propan-2-ylthiophene-2-carboxylic acid |
InChI |
InChI=1S/C12H18O2S/c1-7(2)5-9-6-15-11(12(13)14)10(9)8(3)4/h6-8H,5H2,1-4H3,(H,13,14) |
InChIキー |
UQOBAOPHCVLCCA-UHFFFAOYSA-N |
正規SMILES |
CC(C)CC1=CSC(=C1C(C)C)C(=O)O |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details









試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(3-aminophenyl)-1,1-dimethyl-ethyl]-acetamide](/img/structure/B8417910.png)




![8-Methoxy-5,6-dihydrobenzo[h]cinnoline-3(2H)-one](/img/structure/B8417939.png)
![8-chloro-6-(2-chlorophenyl)-4H-imidazo[1,2-a][1,4]benzodiazepine](/img/structure/B8417943.png)





![3-[5-(3,5-Dichlorophenyl)sulfanyl-1-ethyl-4-isopropyl-imidazol-2-yl]propyl carbamate](/img/structure/B8417994.png)
